An In-depth Technical Guide to the Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.
Introduction
Methyl 4-nitro-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest in the synthesis of various biologically active molecules. The presence of the nitro group and the carboxylate functionality on the pyrrole scaffold allows for diverse chemical modifications, making it a versatile intermediate in the development of novel therapeutic agents. This guide outlines a two-step synthetic route commencing with the readily available pyrrole-2-carboxylic acid.
Synthetic Pathway
The synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate is typically achieved through a two-step process:
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Fischer Esterification: The synthesis begins with the esterification of pyrrole-2-carboxylic acid with methanol in the presence of an acid catalyst to yield Methyl 1H-pyrrole-2-carboxylate.
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Electrophilic Nitration: The subsequent step involves the selective nitration of the pyrrole ring at the C4 position using a nitrating agent, typically a mixture of fuming nitric acid and acetic anhydride, at low temperatures. The ester group at the 2-position acts as a meta-director, favoring the formation of the 4-nitro isomer.
Experimental Protocols
Synthesis of Methyl 1H-pyrrole-2-carboxylate (Starting Material)
Reaction: Fischer Esterification
Protocol:
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To a solution of pyrrole-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
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Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 1H-pyrrole-2-carboxylate.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ester.
Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate (Target Compound)
Reaction: Electrophilic Nitration
Protocol:
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Dissolve Methyl 1H-pyrrole-2-carboxylate in acetic anhydride and cool the solution to -10 °C in an ice-salt bath.
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Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the reaction mixture, ensuring the temperature is maintained below -5 °C.
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Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into ice-water with vigorous stirring to quench the reaction.
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Extract the product with ethyl acetate.
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Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to obtain pure Methyl 4-nitro-1H-pyrrole-2-carboxylate.[1]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate.
| Table 1: Reactants and Products for the Synthesis of Methyl 1H-pyrrole-2-carboxylate | ||||
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |
| Pyrrole-2-carboxylic acid | C₅H₅NO₂ | 111.10 | Starting Material | 634-97-9 |
| Methanol | CH₄O | 32.04 | Reagent/Solvent | 67-56-1 |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst | 7664-93-9 |
| Methyl 1H-pyrrole-2-carboxylate | C₆H₇NO₂ | 125.13 | Product | 1193-62-0 |
| Table 2: Reaction Conditions and Yield for the Synthesis of Methyl 1H-pyrrole-2-carboxylate | |
| Parameter | Value |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | High |
| Table 3: Reactants and Products for the Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate | ||||
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |
| Methyl 1H-pyrrole-2-carboxylate | C₆H₇NO₂ | 125.13 | Starting Material | 1193-62-0 |
| Fuming Nitric Acid | HNO₃ | 63.01 | Reagent | 7697-37-2 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reagent/Solvent | 108-24-7 |
| Methyl 4-nitro-1H-pyrrole-2-carboxylate | C₆H₆N₂O₄ | 170.12 | Product | 13138-74-4 |
| Table 4: Reaction Conditions and Yield for the Synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate | |
| Parameter | Value |
| Reaction Temperature | -10 °C to -5 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | Moderate |
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate.
Caption: Synthetic workflow for Methyl 4-nitro-1H-pyrrole-2-carboxylate.
The following diagram illustrates the chemical reaction scheme.
Caption: Reaction scheme for the synthesis of the target compound.
